molecular formula C16H15NO3 B2749028 1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene CAS No. 331462-30-7

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene

Cat. No.: B2749028
CAS No.: 331462-30-7
M. Wt: 269.3
InChI Key: CEACXEGKAABAGA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene is an organic compound with a complex structure that includes a methoxy group, a benzoyloxy group, and an imino group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene typically involves several steps:

Chemical Reactions Analysis

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, resulting in its observed effects. .

Comparison with Similar Compounds

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-methoxy-4-methylbenzene and 1-methoxy-2-methylbenzene share some structural similarities but differ in their functional groups and overall reactivity.

Properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-7-9-13(10-8-12)16(18)20-17-11-14-5-3-4-6-15(14)19-2/h3-11H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEACXEGKAABAGA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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